2-[(Dicyclopropylmethyl)amino]ethanol

CRF-1 antagonist Receptor binding kinetics Drug-target residence time

2-[(Dicyclopropylmethyl)amino]ethanol (CAS 1099052-30-8), molecular formula C₉H₁₇NO and molecular weight 155.24 g/mol, is a tertiary amino alcohol featuring a dicyclopropylmethyl amine moiety linked to an ethanol backbone. It is classified as a derivative of 1,1-dicyclopropylmethanamine and serves as a synthetic building block in medicinal chemistry, primarily as a reactant in the preparation of 4-dicyclopropylamino-7-aryl-7H-purines developed as corticotropin-releasing factor-1 (CRF-1) receptor antagonists.

Molecular Formula C9H17NO
Molecular Weight 155.241
CAS No. 1099052-30-8
Cat. No. B570181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Dicyclopropylmethyl)amino]ethanol
CAS1099052-30-8
Molecular FormulaC9H17NO
Molecular Weight155.241
Structural Identifiers
SMILESC1CC1C(C2CC2)NCCO
InChIInChI=1S/C9H17NO/c11-6-5-10-9(7-1-2-7)8-3-4-8/h7-11H,1-6H2
InChIKeyJEVAUGUJHBNTHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Dicyclopropylmethyl)amino]ethanol (CAS 1099052-30-8): A Specialized Amino Alcohol Building Block for CRF-1 Antagonist Synthesis with Differentiated Binding Kinetics


2-[(Dicyclopropylmethyl)amino]ethanol (CAS 1099052-30-8), molecular formula C₉H₁₇NO and molecular weight 155.24 g/mol, is a tertiary amino alcohol featuring a dicyclopropylmethyl amine moiety linked to an ethanol backbone. It is classified as a derivative of 1,1-dicyclopropylmethanamine and serves as a synthetic building block in medicinal chemistry, primarily as a reactant in the preparation of 4-dicyclopropylamino-7-aryl-7H-purines developed as corticotropin-releasing factor-1 (CRF-1) receptor antagonists [1]. The compound belongs to the broader class of cyclopropane-containing amino alcohols, a structural motif recognized for conferring enhanced metabolic stability and constrained conformational flexibility in drug candidates [2].

Why Generic Amino Alcohols Cannot Replace 2-[(Dicyclopropylmethyl)amino]ethanol in CRF-1 Antagonist Programs Requiring Differentiated Binding Kinetics


Generic amino alcohols such as 2-(diethylamino)ethanol or 2-(dimethylamino)ethanol lack the dicyclopropylmethyl pharmacophore that is critical for achieving the specific steric and electronic environment required at the CRF-1 receptor binding pocket [1][2]. The parent amine, 1,1-dicyclopropylmethanamine (CAS 13375-29-6), lacks the ethanol handle necessary for direct incorporation into purine scaffolds via nucleophilic substitution at the hydroxyl position [1]. Furthermore, simple cycloalkyl amines (e.g., cyclohexylamine, cyclopropylamine) do not provide the dual-cyclopropyl ring geometry that has been shown to impart metabolic stability and influence ligand-receptor binding kinetics, including slow dissociation rates in the final antagonist compounds [2][3].

Quantitative Differentiation Evidence: 2-[(Dicyclopropylmethyl)amino]ethanol as a Key Intermediate for Slow-Dissociation CRF-1 Antagonists


Pharmacological Outcome of Derived Products: Sub-Nanomolar CRF-1 Antagonist with Slow Dissociation Kinetics (Compound 25) vs. Literature Comparators

Purine CRF-1 antagonists derived from 2-[(dicyclopropylmethyl)amino]ethanol exhibit differentiated binding kinetic profiles characterized by slow receptor dissociation. Compound 25, synthesized using this building block, demonstrated a dissociative half-life (Diss T₁/₂) of 10.7 hours and a kinetically derived equilibrium dissociation constant (Kd) of 0.291 nM [1]. In contrast, earlier-generation purine antagonists such as compound 6, which incorporated the dicyclopropylmethylamino motif but with different substituent patterns, exhibited a Diss T₁/₂ of only 0.3 hours and a Kd of 14 nM—representing a ~36-fold longer residence time and ~48-fold improvement in kinetic affinity for compound 25 [1]. The literature comparator DMP-904 (compound 1) showed a Diss T₁/₂ of 5.5 hours (Kd = 0.279 nM), while R-121919 (compound 3) exhibited a Diss T₁/₂ of 12.8 hours (Kd = 0.303 nM) [1].

CRF-1 antagonist Receptor binding kinetics Drug-target residence time Slow dissociation

Metabolic Stability Advantage of Dicyclopropylmethyl-Containing Purine CRF-1 Antagonists: Incorporation of Metabolically Stable Lipophilic Groups vs. Methoxy-Substituted Analogs

The dicyclopropylmethylamino motif, incorporated via 2-[(dicyclopropylmethyl)amino]ethanol, enables retention of in vitro metabolic stability even as lipophilicity increases. In the Miller et al. SAR study, the OCHF₂-containing compound 22 (derived from the dicyclopropylamino purine scaffold) achieved sub-10 nM potency with good ADME properties and only a moderate predicted increase in lipophilicity, whereas simple methoxy analogs required balancing potency against metabolic liability [1]. The broader cyclopropyl fragment class is well-established to enhance metabolic stability by blocking CYP-mediated oxidation at metabolically labile positions [2].

Metabolic stability Cyclopropyl fragment Drug metabolism Lipophilic ligand optimization

Direct Comparison of Dicyclopropylmethyl CRF-1 Antagonists: Triazole vs. Purine Scaffold Affinity (BindingDB Cross-Scaffold Data)

Compounds bearing the dicyclopropylmethyl motif on a triazole scaffold exhibit markedly weaker CRF-1 binding affinity compared to purine scaffold compounds derived from 2-[(dicyclopropylmethyl)amino]ethanol. BindingDB data show that [5-(2,4-dichloro-phenyl)-1H-[1,2,4]triazol-3-yl]-dicyclopropylmethyl-propyl-amine has a Ki of 2,400 nM for human CRF-1 receptor expressed in CHO cells [1], whereas purine scaffold compound 25 achieves a sub-nanomolar Kd of 0.291 nM—a difference of over 8,200-fold in binding affinity [2]. Even within the pyrimidine series, dicyclopropylmethyl-containing compounds show variable affinity (Ki = 100 nM for allyl-dicyclopropylmethyl-[4-(2,4,6-trimethoxy-phenyl)-pyrimidin-2-yl]-amine) [3], underscoring that the scaffold context in which the dicyclopropylmethylamino group is deployed critically determines the pharmacological outcome.

CRF-1 binding affinity Scaffold comparison Triazole antagonist Purine antagonist

Recommended Procurement and Research Application Scenarios for 2-[(Dicyclopropylmethyl)amino]ethanol


Medicinal Chemistry: Synthesis of 4-Dicyclopropylamino-7-aryl-7H-purine CRF-1 Antagonists with Slow Dissociation Kinetics

This is the primary validated application based on peer-reviewed literature. 2-[(Dicyclopropylmethyl)amino]ethanol is employed as an N-nucleophile in the final-step displacement reaction of Scheme 1 to install the dicyclopropylamino substituent at the 4-position of 7-aryl-7H-purines [1]. The resulting compounds, particularly compound 25, achieve sub-nanomolar CRF-1 antagonist potency (Kd = 0.291 nM) with a dissociative half-life of 10.7 hours, making this building block essential for programs targeting long-residence-time CRF-1 antagonists [1].

Drug Discovery: Balancing Lipophilicity and Metabolic Stability in GPCR Antagonist Optimization

For CRF-1 antagonist programs facing the challenge of optimizing potency in lipophilic chemical space while retaining acceptable metabolic stability, 2-[(dicyclopropylmethyl)amino]ethanol provides access to a metabolically stable lipophilic group as documented in the SAR exploration of the R₅ position of purine CRF-1 antagonists [1]. The cyclopropyl rings confer resistance to oxidative metabolism, a property broadly documented across multiple drug classes [2].

Binding Kinetics Research: Tool Compound Synthesis for Investigating Drug-Target Residence Time at GPCRs

The 4-dicyclopropylamino-7-aryl-7H-purines accessible through this building block served as key tool compounds in the Motulsky-Mahan kinetic analysis that established the link between ligand offset kinetics (koff) and the degree of insurmountable/non-competitive antagonism at the CRF-1 receptor [1]. Researchers investigating drug-target residence time mechanisms at Class B GPCRs may procure this building block to synthesize chemical probes with tunable dissociation rates.

Pharmacokinetic-Pharmacodynamic (PKPD) Modeling: Synthesis of Radioligand Precursors for in vivo Receptor Occupancy Studies

Compounds 9, 22, 23, and 25 derived from the dicyclopropylamino purine series were progressed into rat pharmacokinetic studies demonstrating low to moderate clearance with half-lives ranging from 2.7 to 11 hours [1]. The ethanolamine handle on this building block provides a potential derivatization site for linker attachment or radiolabeling in the preparation of PET tracer precursors or occupancy probes for translational PKPD studies [1].

Quote Request

Request a Quote for 2-[(Dicyclopropylmethyl)amino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.